Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride
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Overview
Description
Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride is a chemical compound with the molecular formula C7H10ClNS·HCl. It is a derivative of ethylamine, where the ethylamine group is substituted with a 3-chloro-2-thenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride typically involves the reaction of ethylamine with 3-chloro-2-thenyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the 3-chloro-2-thenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:
Ethylamine derivatives: Compounds with different substituents on the ethylamine group.
Chloro-thenyl derivatives: Compounds with variations in the chloro-thenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
List of Similar Compounds
- Ethylamine, 1-(2-chloro-3-thenyl)-, hydrochloride
- Ethylamine, 1-(3-bromo-2-thenyl)-, hydrochloride
- Ethylamine, 1-(3-chloro-2-furyl)-, hydrochloride
Properties
CAS No. |
67482-59-1 |
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Molecular Formula |
C7H11Cl2NS |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
1-(3-chlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(9)4-7-6(8)2-3-10-7;/h2-3,5H,4,9H2,1H3;1H |
InChI Key |
WOMYRIJDCSVDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CS1)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
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